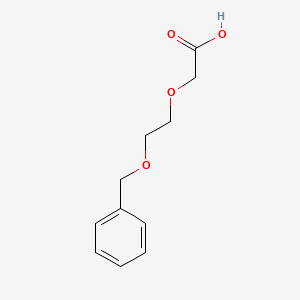

2-(2-(Benzyloxy)ethoxy)acetic acid

概述

描述

Benzyl-PEG2-CH2CO2H is a Benzyl PEG Linker. Benzyl-PEG2-CH2CO2H may be useful in the development of antibody drug conjugates.

作用机制

Target of Action

Benzyl-PEG2-CH2CO2H, also known as 2-(2-(Benzyloxy)ethoxy)acetic acid, BnO-PEG1-CH2COOH, or 2-[2-(benzyloxy)ethoxy]acetic acid, is a PEG linker . It is primarily used in the field of drug delivery . The compound’s primary targets are primary amine groups .

Mode of Action

The terminal carboxylic acid of Benzyl-PEG2-CH2CO2H can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond . The benzyl protecting group can be removed via hydrogenolysis .

Biochemical Pathways

The formation of stable amide bonds with primary amine groups suggests that it may interact with proteins or other biomolecules containing these groups .

Pharmacokinetics

The hydrophilic peg linker increases the water solubility of the compound , which could potentially enhance its bioavailability.

Result of Action

The result of Benzyl-PEG2-CH2CO2H’s action is the formation of stable amide bonds with primary amine groups . This property is often exploited in drug delivery systems, where the compound can serve as a linker between a drug and a carrier molecule .

Action Environment

The action of Benzyl-PEG2-CH2CO2H can be influenced by environmental factors such as pH. For example, the benzyl protecting group can be removed under acidic conditions . Additionally, the reaction of the carboxylic acid group with primary amines requires the presence of activators .

生化分析

Biochemical Properties

The terminal carboxylic acid group of Benzyl-PEG2-CH2CO2H can react with primary amine groups in the presence of activators such as EDC and DCC to form stable amide bonds . This property allows Benzyl-PEG2-CH2CO2H to interact with various enzymes, proteins, and other biomolecules, facilitating its role in biochemical reactions .

Cellular Effects

The enhanced water solubility and biocompatibility conferred by the PEG2 chain can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Benzyl-PEG2-CH2CO2H primarily involves its ability to form stable amide bonds with primary amines . This can lead to binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

生物活性

2-(2-(Benzyloxy)ethoxy)acetic acid, with the chemical formula CHO, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 214.23 g/mol

- CAS Number : 93206-09-8

Anticancer Properties

Recent studies have shown that this compound exhibits significant anticancer activity. It has been reported to inhibit the proliferation of various cancer cell lines, particularly prostate cancer cells. The mechanism involves:

- Cell Cycle Arrest : The compound induces G0/G1 phase arrest in cancer cells, preventing them from progressing through the cell cycle.

- Apoptosis Induction : It promotes apoptosis through the activation of intrinsic pathways, leading to cell death.

A study indicated that treatment with this compound resulted in a marked decrease in cell viability and an increase in apoptotic markers, confirming its potential as an anticancer agent .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines in activated macrophages. This activity is crucial for conditions characterized by chronic inflammation.

The biological activities of this compound are attributed to its interaction with specific molecular targets:

- Inhibition of NF-kB Pathway : The compound appears to inhibit the NF-kB signaling pathway, which is known to play a critical role in inflammation and cancer progression.

- Regulation of Reactive Oxygen Species (ROS) : It modulates ROS levels within cells, contributing to its protective effects against oxidative stress.

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers treated prostate cancer cells with varying concentrations of this compound. The results showed:

| Concentration (µM) | Cell Viability (%) | Apoptotic Cells (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 75 | 15 |

| 50 | 50 | 40 |

| 100 | 20 | 70 |

This data illustrates a clear dose-dependent response in both cell viability and apoptosis rates, highlighting the compound's potential as a therapeutic agent .

Case Study 2: Anti-inflammatory Activity

A separate study evaluated the anti-inflammatory effects of the compound using LPS-stimulated THP-1 cells. The findings indicated a reduction in TNF-alpha and IL-6 levels upon treatment with the compound:

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 300 | 200 |

| LPS | 800 | 600 |

| LPS + Compound | 400 | 300 |

These results suggest that the compound effectively mitigates inflammatory responses in vitro .

科学研究应用

Chemical Synthesis Applications

1. Synthesis of PROTAC Linkers

One significant application of 2-(2-(benzyloxy)ethoxy)acetic acid is in the synthesis of protein degradation targeting chimeras (PROTACs). These compounds are designed to selectively degrade target proteins by utilizing the ubiquitin-proteasome pathway. The compound serves as a crucial linker in the construction of these bifunctional molecules, which consist of two different ligands connected by a linker that facilitates the interaction between the target protein and E3 ubiquitin ligase .

Case Study: Preparation Method

A patented method describes the preparation of intermediates for PROTAC synthesis using this compound, showcasing its role in developing advanced therapeutic agents. The method involves several steps, including the reaction of triethylene glycol monobenzyl ether with p-toluenesulfonyl chloride to form a sulfonate intermediate, which is then converted through further reactions into the desired PROTAC linkers .

Polymer Science Applications

2. Development of Poly(phosphoester)s

Another application of this compound is in the development of poly(phosphoester)s. A novel cyclic phosphate monomer derived from this compound, known as 2-(2-(benzyloxy)ethoxy)-1,3,2-dioxaphospholane-2-oxide (BnEEP), has been synthesized and investigated for its potential in creating multifunctional polymers .

Polymerization Studies

The polymerization process was studied using various catalysts, revealing that high monomer conversion rates and low molecular weight dispersity can be achieved under specific conditions. This indicates the compound's versatility in forming complex polymer structures with tunable properties .

Medicinal Chemistry Applications

3. Inhibitory Action on Enzymes

In medicinal chemistry, this compound has been evaluated for its inhibitory action on various enzymes, particularly human monoamine oxidases (hMAOs). The incorporation of the benzyloxy pharmacophore into different chemical scaffolds has shown promising results in terms of selective inhibition against these enzymes, which are relevant targets in neurodegenerative diseases .

Case Study: QSAR Modeling

A quantitative structure-activity relationship (QSAR) study demonstrated that derivatives of benzyloxy compounds exhibited significant binding affinities towards hMAOs. This highlights the potential therapeutic applications of this compound derivatives in developing new treatments for conditions like depression and Parkinson's disease .

Summary Table of Applications

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Chemical Synthesis | PROTAC Linkers | Essential for constructing bifunctional molecules |

| Polymer Science | Poly(phosphoester)s | High conversion rates achieved with specific catalysts |

| Medicinal Chemistry | Inhibition of hMAOs | Promising QSAR results for potential drug candidates |

属性

IUPAC Name |

2-(2-phenylmethoxyethoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c12-11(13)9-15-7-6-14-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBYLMXBPGYVLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60618100 | |

| Record name | [2-(Benzyloxy)ethoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93206-09-8 | |

| Record name | [2-(Benzyloxy)ethoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(Benzyloxy)ethoxy]acetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6JD35PUZ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。